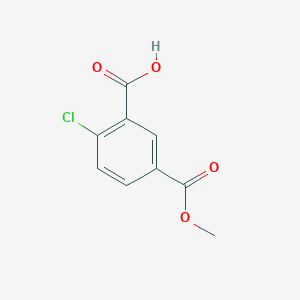
2-氯-5-(甲氧羰基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7ClO4 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fifth position is replaced by a methoxycarbonyl group
科学研究应用
2-Chloro-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
2-Chloro-5-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter-2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by inhibiting the reabsorption of glucose in the kidneys, leading to a reduction in blood glucose levels .
Mode of Action
SGLT2 inhibitors function by blocking the SGLT2 protein in the kidneys, reducing the reabsorption of glucose and causing more glucose to be excreted in the urine .
Biochemical Pathways
By inhibiting SGLT2, these drugs reduce the reabsorption of filtered glucose, leading to increased glucose excretion and decreased blood glucose levels .
Result of Action
SGLT2 inhibitors can lower blood glucose levels, reduce body weight, and lower blood pressure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(methoxycarbonyl)benzoic acid typically involves multiple steps. One common method starts with dimethyl terephthalate as the raw material. The process includes nitration, hydrolysis, hydrogenation, esterification, chlorination, and diazotization . Each step requires specific reaction conditions, such as the use of concentrated sulfuric acid for nitration and hydrogen gas for hydrogenation.
Industrial Production Methods: On an industrial scale, the production of 2-Chloro-5-(methoxycarbonyl)benzoic acid follows a similar multi-step process. The scalability of this process has been demonstrated with batch sizes of approximately 70 kg, achieving a total yield of 24% . The industrial process emphasizes cost-effectiveness and efficiency, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2-Chloro-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Esterification: Catalysts like sulfuric acid or hydrochloric acid are used to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Esters: Methyl, ethyl, and other esters of 2-Chloro-5-(methoxycarbonyl)benzoic acid.
Reduced Products: Alcohols or amines derived from the reduction of the carboxylic acid group.
相似化合物的比较
- 2-Chloro-4-(methoxycarbonyl)benzoic acid
- 2-Chloro-6-(methoxycarbonyl)benzoic acid
- 5-Chloro-2-(methoxycarbonyl)benzoic acid
Comparison: 2-Chloro-5-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the chlorine and methoxycarbonyl groups, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications where other isomers may not be as effective .
属性
CAS 编号 |
651058-97-8 |
|---|---|
分子式 |
C9H6ClO4- |
分子量 |
213.59 g/mol |
IUPAC 名称 |
2-chloro-5-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12)/p-1 |
InChI 键 |
YHXPAIMKXLFOOT-UHFFFAOYSA-M |
SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C(=O)[O-] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















